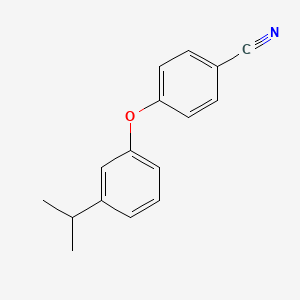
4-(3'-Isopropylphenoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3’-Isopropylphenoxy)benzonitrile is an organic compound with the molecular formula C16H15NO It is a derivative of benzonitrile, where the benzene ring is substituted with an isopropylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’-Isopropylphenoxy)benzonitrile typically involves the reaction of 3-isopropylphenol with 4-chlorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 4-(3’-Isopropylphenoxy)benzonitrile.
Industrial Production Methods
Industrial production methods for 4-(3’-Isopropylphenoxy)benzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
4-(3’-Isopropylphenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(3’-Isopropylphenoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3’-Isopropylphenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or other interactions with target molecules, influencing their function. The isopropylphenoxy group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
相似化合物的比较
Similar Compounds
4-Phenoxybenzonitrile: Lacks the isopropyl group, resulting in different physical and chemical properties.
4-(4’-Isopropylphenoxy)benzonitrile: Similar structure but with the isopropyl group in a different position, leading to variations in reactivity and applications.
Uniqueness
4-(3’-Isopropylphenoxy)benzonitrile is unique due to the specific positioning of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs .
属性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
4-(3-propan-2-ylphenoxy)benzonitrile |
InChI |
InChI=1S/C16H15NO/c1-12(2)14-4-3-5-16(10-14)18-15-8-6-13(11-17)7-9-15/h3-10,12H,1-2H3 |
InChI 键 |
QMSVUNHUZZLSPV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













